molecular formula C12H18ClN3O2S B5762318 4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide

4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B5762318
M. Wt: 303.81 g/mol
InChI Key: YYYOQLQCRNDGMQ-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds like organophosphates are known to inhibit the acetylcholinesterase enzyme . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system.

Mode of Action

If we consider the action of similar compounds, they work by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the muscles, glands, and central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 2-chlorophenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its lipophilicity, while the piperazine ring and sulfonamide group contribute to its ability to interact with biological targets, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-(2-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-6-4-3-5-11(12)13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYOQLQCRNDGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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